

The Structural Elucidation of 2,2'-Pyridil: A Technical Guide

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Compound of Interest

Compound Name: 2,2'-Pyridil

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Introduction

2,2'-Pyridil, with the systematic IUPAC name 1,2-di(pyridin-2-yl)ethane-1,2-dione, is a heterocyclic compound with the chemical formula $C_{12}H_8N_2O_2$.^{[1][2]} Its structural characteristics, particularly the spatial arrangement of its pyridine rings and carbonyl groups, are of significant interest in the fields of coordination chemistry, materials science, and drug design. This technical guide provides a detailed analysis of the molecular structure of **2,2'-Pyridil**, based on seminal crystallographic studies.

Molecular Structure

The foundational understanding of the three-dimensional structure of **2,2'-Pyridil** comes from a single-crystal X-ray diffraction study. This analysis revealed that the molecule is not planar but rather consists of two essentially planar pyridine-carbonyl fragments. The most striking feature of its conformation is the significant dihedral angle between these two planes, which has been determined to be 83° .^[3] This twisted arrangement has profound implications for the molecule's steric and electronic properties, influencing its ability to act as a ligand and its potential for intermolecular interactions.

The crystal structure of **2,2'-Pyridil** is monoclinic, with the space group $P2_1/n$.^[3] The unit cell parameters are $a = 6.41 \text{ \AA}$, $b = 13.03 \text{ \AA}$, and $c = 12.79 \text{ \AA}$, with a β angle of 99.5° .^[3]

Data Presentation: Structural Parameters

The following tables summarize the key intramolecular bond lengths and angles determined from the crystal structure analysis.

Bond	Length (Å)
C(1) - C(1')	1.54
C(1) - C(2)	1.47
C(1) - O(1)	1.21
C(2) - N	1.34
C(2) - C(3)	1.39
C(3) - C(4)	1.38
C(4) - C(5)	1.38
C(5) - C(6)	1.38
C(6) - N	1.35

Angle	Degree (°)
O(1) - C(1) - C(1')	121
O(1) - C(1) - C(2)	120
C(1') - C(1) - C(2)	119
C(1) - C(2) - N	117
C(1) - C(2) - C(3)	124
N - C(2) - C(3)	119
C(2) - N - C(6)	118
C(2) - C(3) - C(4)	119
C(3) - C(4) - C(5)	120
C(4) - C(5) - C(6)	119
C(5) - C(6) - N	123

Note: The values are averaged for the two chemically equivalent halves of the molecule.

Experimental Protocols

The structural data presented herein were obtained through single-crystal X-ray diffraction. The following is a detailed methodology representative of the techniques employed for the structure determination of small organic molecules like **2,2'-Pyridil** in the mid-20th century.

1. Crystal Preparation: Single crystals of **2,2'-Pyridil** were grown by slow evaporation from an ethanol solution. A suitable crystal, with dimensions of approximately 0.5 mm, was selected for data collection.

2. Data Collection:

- Instrumentation: A Weissenberg camera was used for the initial determination of the unit cell parameters and space group, using Cu K α radiation.

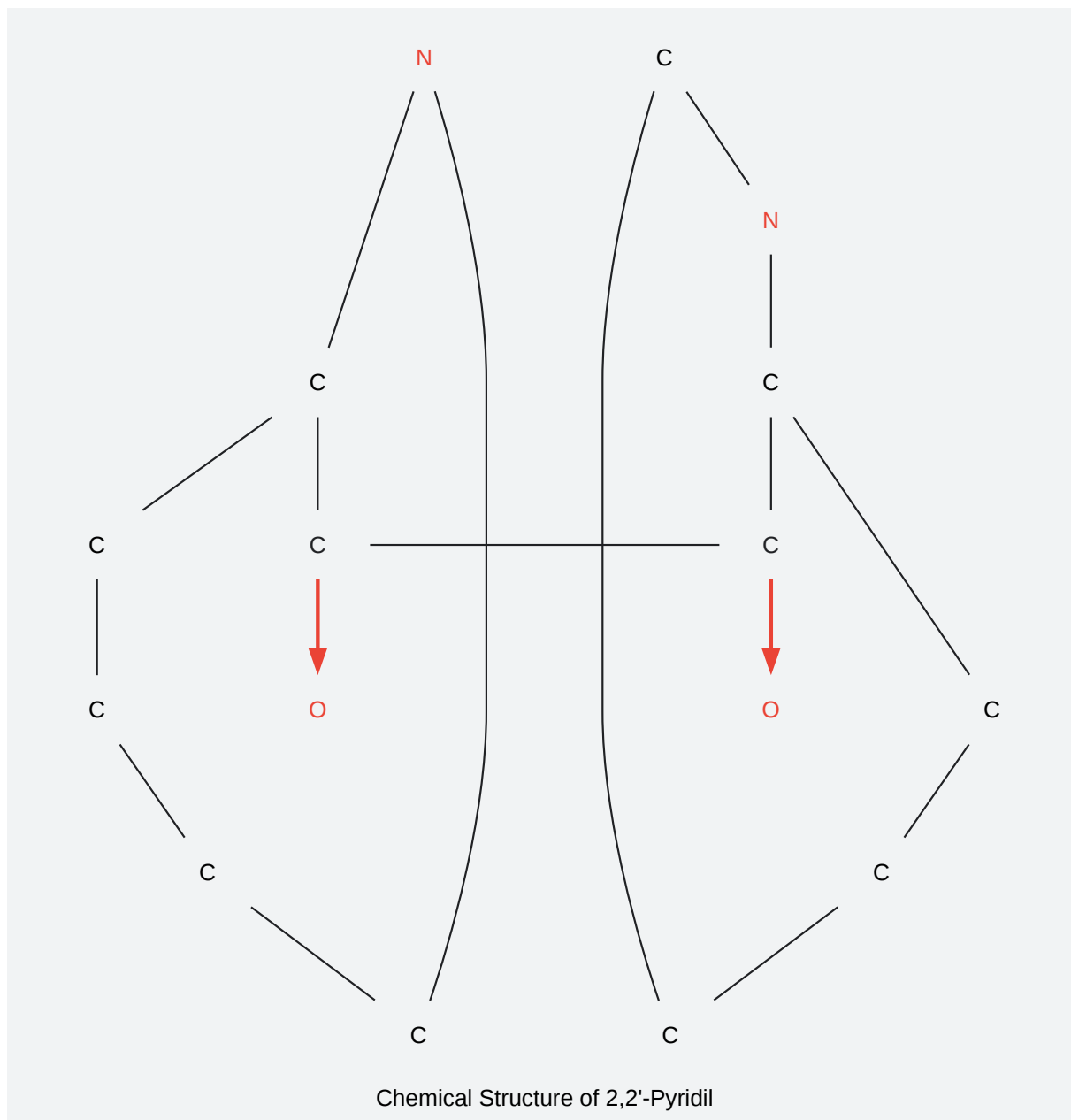
- Procedure: Three-dimensional intensity data were collected using the multiple-film equi-inclination Weissenberg technique. A series of photographs were taken by rotating the crystal about its principal axes. The intensities of the diffraction spots were estimated visually by comparison with a calibrated set of spots.

3. Structure Determination and Refinement:

- Data Correction: The raw intensity data were corrected for Lorentz and polarization factors.
- Phase Problem: The signs of the structure factors were initially determined using Patterson and heavy-atom methods where applicable, followed by the interpretation of three-dimensional Patterson maps.
- Electron Density Maps: A three-dimensional electron density map was calculated using the determined phases and the observed structure factor amplitudes. This map revealed the positions of the non-hydrogen atoms.
- Refinement: The atomic coordinates and thermal parameters were refined using the method of least squares. This iterative process minimized the difference between the observed and calculated structure factors. Early stages of refinement were likely performed on an IBM 704 mainframe computer.

Mandatory Visualization

The following diagram illustrates the chemical structure of **2,2'-Pyridil**.



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Caption: 2D representation of the **2,2'-Pyridil** molecule.

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References

- 1. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. journals.iucr.org [journals.iucr.org]
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